Structural and Pharmacophoric Distinction from 3-Aryl-Pyrazole Analogs
The target compound's most immediate comparators are the 3-aryl-substituted pyrazole congeners CHEBI:114661 (3-phenyl) and CHEBI:109211 (3-(4-methoxyphenyl)), both of which are documented in the ChEBI database [1]. The unsubstituted pyrazole NH in 879462-48-3 eliminates the steric bulk and electronic influence of the aryl ring, which can shift the pKa of the triazole thione and alter metal-chelation or hydrogen-bonding geometry. This difference is critical for projects targeting metalloenzymes or receptors where the pyrazole NH acts as a key pharmacophoric element.
| Evidence Dimension | Substructural feature (pyrazole C3 substitution) |
|---|---|
| Target Compound Data | Unsubstituted 1H-pyrazol-5-yl (hydrogen at C3) |
| Comparator Or Baseline | CHEBI:114661 (3-phenyl-1H-pyrazol-5-yl); CHEBI:109211 (3-(4-methoxyphenyl)-1H-pyrazol-5-yl) |
| Quantified Difference | Presence vs. absence of aryl substituent; no quantitative activity data available for direct comparison. |
| Conditions | Structural analysis based on ChEBI ontology assignments |
Why This Matters
Procurement of the unsubstituted analog is essential for SAR studies aiming to isolate the contribution of the pyrazole NH to biological activity, as data from aryl-substituted analogs cannot be extrapolated.
- [1] ChEBI Database. CHEBI:114661 and CHEBI:109211 entries for 3-aryl-pyrazole analogs. View Source
